![molecular formula C12H15N3O B13853371 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one typically involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines. One common method includes the nucleophilic substitution of halogens in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine . The cyclization process can be achieved using various carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Suzuki reactions, provides a versatile approach to synthesizing a wide range of imidazopyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties.
Uniqueness
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H15N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,16) |
InChI Key |
WIFYMFVXDSPJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2NC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
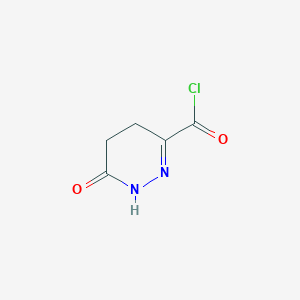

![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
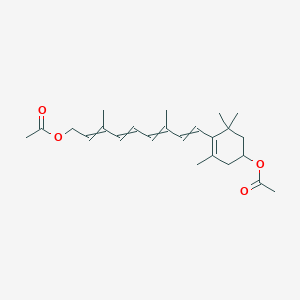
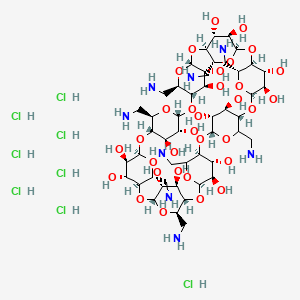

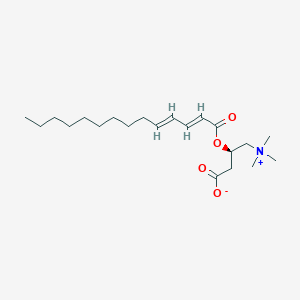
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
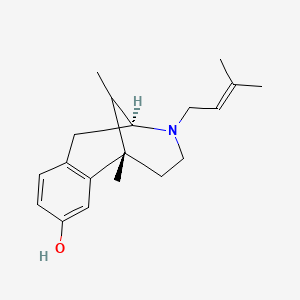
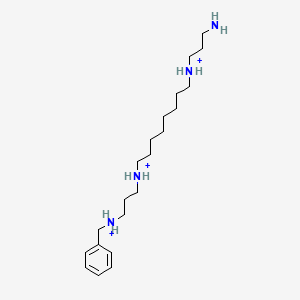


![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
